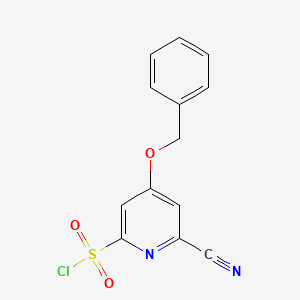
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a cyano group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of condensation reactions involving suitable starting materials such as aldehydes, ketones, and amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as the nucleophile.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form sulfonamides or other reduced derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamides, sulfonates, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonamides and other reduced derivatives.
Substitution: Sulfonamides, sulfonates, and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, with specific functional properties.
Biological Research: The compound can be used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride involves its interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic residues in proteins or other biomolecules. This can lead to the formation of covalent bonds and the modulation of the activity of the target molecules. The benzyloxy and cyano groups can also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-sulfonyl chloride: Lacks the cyano group, which may affect its reactivity and binding properties.
6-Cyanopyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which may affect its solubility and stability.
4-(Benzyloxy)-6-cyanopyridine: Lacks the sulfonyl chloride group, which may affect its electrophilicity and reactivity.
The presence of all three functional groups (benzyloxy, cyano, and sulfonyl chloride) in this compound makes it a unique and versatile compound with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9ClN2O3S |
|---|---|
Peso molecular |
308.74 g/mol |
Nombre IUPAC |
6-cyano-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O3S/c14-20(17,18)13-7-12(6-11(8-15)16-13)19-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Clave InChI |
UDGDBEUPQHOOAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








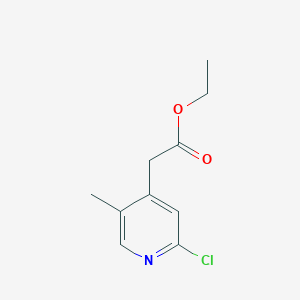
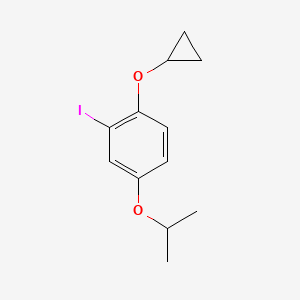

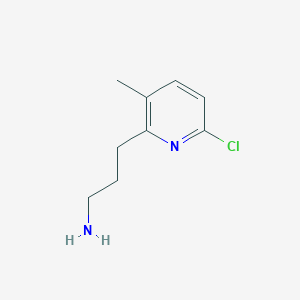
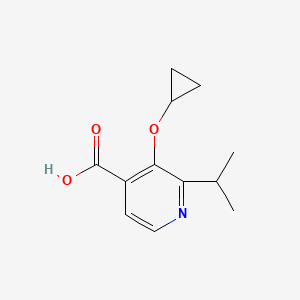


![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
